molecular formula C11H14O B14142867 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one CAS No. 89032-32-6

1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one

Cat. No.: B14142867
CAS No.: 89032-32-6
M. Wt: 162.23 g/mol
InChI Key: VIYBLNZDDQRLFK-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is characterized by a highly strained ring system. The presence of the bicyclic structure imparts significant reactivity and makes it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one typically involves a (3 + 2) annulation reaction. This process includes the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of derivatives.

Chemical Reactions Analysis

1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one undergoes various chemical reactions due to its strained ring system. Common reactions include:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the derivative and the context in which it is used.

Comparison with Similar Compounds

1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one can be compared with other bicyclo[3.1.0]hexane derivatives, such as:

    Crispatene: A natural product with potent bioactivity.

    Cycloeudesmol: A sesquiterpene with biological activity.

    Laurinterol: Another sesquiterpene with significant bioactivity. These compounds share the bicyclic structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

89032-32-6

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(4,6-dimethylidene-2-bicyclo[3.1.0]hexanyl)propan-2-one

InChI

InChI=1S/C11H14O/c1-6-4-9(5-7(2)12)11-8(3)10(6)11/h9-11H,1,3-5H2,2H3

InChI Key

VIYBLNZDDQRLFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CC(=C)C2C1C2=C

Origin of Product

United States

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